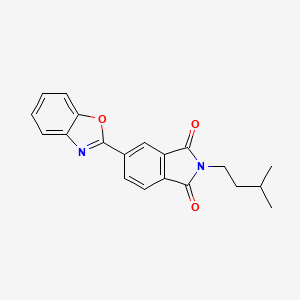
5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide
Descripción general
Descripción
5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide, also known as BCPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with certain proteins and enzymes, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition could lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, this compound has been found to modulate the activity of certain ion channels, leading to changes in synaptic transmission and neuronal excitability. In bacteria, this compound has been found to inhibit the growth of certain strains, leading to a decrease in bacterial viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide has several advantages for use in lab experiments, such as its high purity and stability. However, there are also some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the exploration of the mechanism of action of this compound, which could lead to the development of novel therapies for various diseases. Additionally, further studies are needed to explore the potential toxicity of this compound and its effects on other biological systems.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
5-bromo-N'-cyclopentylidene-2-hydroxybenzohydrazide has been studied for its potential applications in various scientific research fields, such as cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been found to exhibit anti-proliferative effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which could lead to the development of novel therapies for neurological disorders. In infectious diseases, this compound has been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of antibiotics.
Propiedades
IUPAC Name |
5-bromo-N-(cyclopentylideneamino)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-8-5-6-11(16)10(7-8)12(17)15-14-9-3-1-2-4-9/h5-7,16H,1-4H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFQENICZOGKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C=CC(=C2)Br)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B4728891.png)

![3'-methyl-2-(4-pyridinyl)-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B4728905.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4728912.png)
![N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4728915.png)

![2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4728932.png)
![4-(diphenylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4728939.png)
![5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4728942.png)

![3-chloro-4-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4728956.png)
![4-{4-(4-chlorophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4728963.png)
![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4728984.png)
![4-chloro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4728988.png)